molecular formula C13H11IN4OS B6078805 N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-(4-IODO-1H-PYRAZOL-1-YL)ACETAMIDE

N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-(4-IODO-1H-PYRAZOL-1-YL)ACETAMIDE

Cat. No.: B6078805
M. Wt: 398.22 g/mol
InChI Key: VHJGXVWWDUNEJX-UHFFFAOYSA-N
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Description

N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-(4-IODO-1H-PYRAZOL-1-YL)ACETAMIDE is a complex organic compound that features a unique combination of cyano, cyclopenta[b]thiophene, and pyrazolyl groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-(4-IODO-1H-PYRAZOL-1-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of the core cyclopenta[b]thiophene structure. This can be achieved through cyclization reactions involving thiophene derivatives and appropriate reagents. The cyano group is introduced via cyanoacetylation reactions, which involve the reaction of amines with alkyl cyanoacetates under various conditions .

The iodopyrazole moiety is synthesized separately, often through halogenation reactions of pyrazole derivatives. The final step involves coupling the iodopyrazole with the cyano-cyclopenta[b]thiophene intermediate using amide bond formation reactions, typically employing coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow synthesis techniques and the use of automated reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-(4-IODO-1H-PYRAZOL-1-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine under appropriate conditions.

    Substitution: The iodine atom in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can reduce the cyano group.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-(4-IODO-1H-PYRAZOL-1-YL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-(4-IODO-1H-PYRAZOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets within biological systems. The cyano group and the pyrazole ring are known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIEN-2-YL)-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE
  • N-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIEN-2-YL)-2-[(2-METHYL-6,7-DIHYDRO-5H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-YL)SULFANYL]ACETAMIDE

Uniqueness

N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-(4-IODO-1H-PYRAZOL-1-YL)ACETAMIDE is unique due to its combination of a cyano group, a cyclopenta[b]thiophene ring, and an iodopyrazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-iodopyrazol-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11IN4OS/c14-8-5-16-18(6-8)7-12(19)17-13-10(4-15)9-2-1-3-11(9)20-13/h5-6H,1-3,7H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHJGXVWWDUNEJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)CN3C=C(C=N3)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11IN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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